![molecular formula C13H10N2O2S B5587902 N-phenyl-1,2-benzisothiazol-3-amine 1,1-dioxide CAS No. 7668-23-7](/img/structure/B5587902.png)
N-phenyl-1,2-benzisothiazol-3-amine 1,1-dioxide
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Overview
Description
“N-phenyl-1,2-benzisothiazol-3-amine 1,1-dioxide” is a chemical compound with the linear formula C13H10N2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “N-phenyl-1,2-benzisothiazol-3-amine 1,1-dioxide” is based on the linear formula C13H10N2S . The InChI code for this compound is 1S/C13H10N2S/c1-9-8-6-4-2-3-5-7 (6)13 (11,12)10-9/h1-4H, (H2,8,9) .Physical And Chemical Properties Analysis
“N-phenyl-1,2-benzisothiazol-3-amine 1,1-dioxide” is a solid at room temperature . Its molecular weight is 226.302 .Scientific Research Applications
Anti-Dengue Protease Inhibition
Several new N-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) were synthesized for testing their anti-dengue protease inhibition . The compounds were found to bind to the protease in the vicinity of the catalytic triad with IC50 values in the micromolar range .
Suppression of Dengue Virus Replication
Two BITs, 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one, could suppress DENV replication and virus infectivity .
Antimicrobial Activity
The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Pharmaceutical Properties
The synthesized BITs were prescreened for drug-like properties using the online Swiss Absorption, Distribution, Metabolism and Elimination (SwissADME) model, indicating their favorable pharmaceutical properties .
Environmental Fate
The compound is persistent and has high leachability, making it mobile in the environment .
Ecotoxicity
The compound has been found to have high acute ecotoxicity in earthworms .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that many functional groups attached to the benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, 1,2-benzisothiazol-3-one-derived 1,4-disubstituted 1,2,3-triazoles containing an urea group have shown increased inhibitory activity in vitro .
Biochemical Pathways
Related compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
Related compounds have shown significant protection against apoptosis in human jurkat t cells .
properties
IUPAC Name |
1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17)12-9-5-4-8-11(12)13(15-18)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSHCTAHVFWNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032819 |
Source
|
Record name | 1,1-Dioxo-N-phenyl-1,2-benzothiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine | |
CAS RN |
7668-23-7 |
Source
|
Record name | 1,1-Dioxo-N-phenyl-1,2-benzothiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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